6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a hexanoic acid chain, and a dihydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The hexanoic acid chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group yields quinones, while reduction of the thiazolidine ring produces thiazolidines.
Scientific Research Applications
6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group is known to scavenge free radicals, providing antioxidant effects. The thiazolidine ring may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic Acid: Shares the dihydroxyphenyl group but lacks the thiazolidine ring and hexanoic acid chain.
Thiazolidine-2,4-dione: Contains the thiazolidine ring but differs in the substituents attached to it.
Hexanoic Acid: A simpler compound with only the hexanoic acid chain.
Uniqueness
6-{5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}HEXANOIC ACID is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C16H17NO5S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H17NO5S2/c18-11-6-5-10(8-12(11)19)9-13-15(22)17(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9,18-19H,1-4,7H2,(H,20,21)/b13-9+ |
InChI Key |
OTXLDXUEYYRUQY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O |
Origin of Product |
United States |
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